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molecular formula C9H9N3 B8484140 2-Methyl-1,6-naphthyridin-5-amine

2-Methyl-1,6-naphthyridin-5-amine

Cat. No. B8484140
M. Wt: 159.19 g/mol
InChI Key: DJEBDOABRZOAJZ-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

N-Benzyl-2-methyl-1,6-naphthyridin-5-amine (1.42 g, 5.7 mmol) was dissolved in sulfuric acid (6 mL) and water (3 mL). The solution was heated to 130° C. and stirred for 3 hours. The reaction mixture was poured into ice water and neutralized with sodium hydroxide adjusting pH to 8-10. The solution was then concentrated under reduced pressure. The solid was triturated in ethanol (30 mL×2) and filtered. The filtrate was concentrated to dryness and purified by reverse phase column chromatography, and a brown solid (485 mg) was obtained. MS (ESI): m/z 160 [M+H]+.
Name
N-Benzyl-2-methyl-1,6-naphthyridin-5-amine
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[C:10]2[CH:11]=[CH:12][C:13]([CH3:19])=[N:14][C:15]=2[CH:16]=[CH:17][N:18]=1)C1C=CC=CC=1.[OH-].[Na+]>S(=O)(=O)(O)O.O>[CH3:19][C:13]1[CH:12]=[CH:11][C:10]2[C:9]([NH2:8])=[N:18][CH:17]=[CH:16][C:15]=2[N:14]=1 |f:1.2|

Inputs

Step One
Name
N-Benzyl-2-methyl-1,6-naphthyridin-5-amine
Quantity
1.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C=2C=CC(=NC2C=CN1)C
Name
Quantity
6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid was triturated in ethanol (30 mL×2)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by reverse phase column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC=2C=CN=C(C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 485 mg
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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